molecular formula C15H20N2O3 B15147874 3-(Butylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

3-(Butylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B15147874
M. Wt: 276.33 g/mol
InChI Key: YOFIMPRZPGRQAZ-UHFFFAOYSA-N
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Description

3-(Butylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Butylamino Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a butylamino group, often using butylamine as a reagent.

    Methoxylation of the Phenyl Ring:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to speed up the reaction.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Butylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Butylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(Butylamino)-1-phenylpyrrolidine-2,5-dione: Lacks the methoxy group on the phenyl ring.

    3-(Methylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione: Has a methylamino group instead of a butylamino group.

Uniqueness

3-(Butylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is unique due to the presence of both the butylamino group and the methoxy group, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

3-(butylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C15H20N2O3/c1-3-4-9-16-13-10-14(18)17(15(13)19)11-5-7-12(20-2)8-6-11/h5-8,13,16H,3-4,9-10H2,1-2H3

InChI Key

YOFIMPRZPGRQAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1CC(=O)N(C1=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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